4-tert-butyl-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
4-TERT-BUTYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Phenylcarbamoylmethyl Group: This step involves the reaction of the benzothiazole derivative with phenyl isocyanate and a suitable methylating agent.
Attachment of the Benzamide Group: The final step involves the coupling of the intermediate with 4-tert-butylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the carbonyl groups in the benzamide and carbamoyl functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the development of advanced materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in the study of biological systems and pathways.
Industry
Polymer Science: Utilized in the synthesis of specialty polymers with unique properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-TERT-BUTYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE
- 4-TERT-BUTYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-7-YL)BENZAMIDE
Uniqueness
The unique combination of functional groups in 4-TERT-BUTYL-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE provides distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or interaction with biological targets.
Properties
Molecular Formula |
C26H25N3O2S2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C26H25N3O2S2/c1-26(2,3)18-11-9-17(10-12-18)24(31)28-20-13-14-21-22(15-20)33-25(29-21)32-16-23(30)27-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,27,30)(H,28,31) |
InChI Key |
JDRKWPXBFNTMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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